Ethyl 4-[2-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate
Description
Ethyl 4-[2-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate is a synthetic organic compound featuring a benzoate ester backbone substituted with a hydrazinyl group linked to a chlorinated cyclohexadienone ring. The compound’s structure combines aromatic, hydrazine, and cyclic ketone moieties, which may confer unique reactivity, such as participation in redox reactions or interactions with biological enzymes.
Properties
CAS No. |
142315-53-5 |
|---|---|
Molecular Formula |
C15H13ClN2O3 |
Molecular Weight |
304.73 g/mol |
IUPAC Name |
ethyl 4-[(3-chloro-4-hydroxyphenyl)diazenyl]benzoate |
InChI |
InChI=1S/C15H13ClN2O3/c1-2-21-15(20)10-3-5-11(6-4-10)17-18-12-7-8-14(19)13(16)9-12/h3-9,19H,2H2,1H3 |
InChI Key |
DZNASJFVFDEMFP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate typically involves a multi-step process. One common method starts with the preparation of the benzoate ester, followed by the introduction of the hydrazinyl group through a hydrazone formation reaction. The final step involves the chlorination of the cyclohexadienone moiety under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorinated moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 4-[2-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[2-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate involves its interaction with specific molecular targets and pathways. The compound’s hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorinated moiety may also contribute to its reactivity and biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Biodegradation Pathways
Several metabolites derived from methyl orange (MO) degradation by Fomitopsis pinicola and Pseudomonas aeruginosa share structural similarities with the target compound. For instance:
- 4-(2-(4-(Dimethyliminio)-2-hydroxycyclohexa-2,5-dien-1-ylidene)hydrazinyl)phenolate (m/z 258): Features a hydroxylated cyclohexadienone ring and lacks the sulfonate group present in MO. This metabolite highlights the role of hydroxylation and desulfonation in biodegradation .
- 4-(2-(4-(Dimethyliminio)cyclohexa-2,5-dien-1-ylidene)hydrazinyl)benzenesulfonate (m/z 391): Retains the sulfonate group but undergoes methylation, demonstrating substituent-dependent degradation pathways .
Key Difference: The target compound’s 3-chloro-4-oxo substituent on the cyclohexadienone ring distinguishes it from these metabolites, which instead feature dimethyliminio or hydroxyl groups. Chlorine’s electron-withdrawing nature may enhance stability but reduce susceptibility to enzymatic cleavage compared to hydroxylated analogs .
Heterocyclic Derivatives with Hydrazine Linkages
- NSC111655 (Ethyl 4-[(3,5-dichloro-6-oxo-1-cyclohexa-2,4-dienylidene)methylamino]benzoate): A structural analog with dichloro and oxo substituents on the cyclohexadienone ring. The additional chlorine atom at position 5 may increase steric hindrance and alter electronic properties compared to the target compound’s 3-chloro-4-oxo configuration .
- Syringaldazine (4-[[2-[(3,5-dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]methylidene]-2,6-dimethoxycyclohexa-2,5-dien-1-one): Used in laccase assays, this compound shares the hydrazinyl-cyclohexadienone motif but substitutes chlorine with methoxy groups. Methoxy groups improve solubility but reduce oxidative stability compared to chloro substituents .
Key Difference : Substituent type (chloro vs. methoxy) significantly impacts applications. Chloro groups enhance electrophilicity, favoring reactions with nucleophiles, while methoxy groups increase electron density, promoting redox activity .
Ethyl Benzoate Derivatives in Material Science
- Ethyl 4-(dimethylamino)benzoate: A co-initiator in resin cements, this compound replaces the hydrazinyl-cyclohexadienone group with a dimethylamino substituent. The dimethylamino group enhances photoreactivity, achieving higher conversion rates in polymer matrices compared to hydrazine-linked derivatives .
- I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate): Features a pyridazine ring linked via phenethylamino instead of hydrazinyl.
Key Difference: Functional groups dictate reactivity. Hydrazine linkages may participate in coordination chemistry or enzymatic interactions, while amino or pyridazine groups prioritize photochemical or catalytic applications .
Data Table: Comparative Analysis of Structural Analogues
Research Findings and Mechanistic Insights
- Biodegradation Pathways: Chlorinated cyclohexadienone derivatives like the target compound are less prone to hydroxylation compared to methoxy or hydroxylated analogs, slowing their degradation in fungal systems .
- Material Science: Hydrazine-linked benzoates exhibit lower photoreactivity than dimethylamino-substituted analogs, limiting their utility in polymer chemistry but suggesting niche roles in coordination-driven applications .
- Enzyme Interactions : The chloro substituent may reduce compatibility with laccase enzymes compared to syringaldazine’s methoxy groups, which align with enzyme active sites .
Biological Activity
Ethyl 4-[2-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate (CAS Number: 50573-58-5) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 300.73 g/mol. The compound features a hydrazine moiety linked to a chlorinated cyclohexadiene structure, which contributes to its unique reactivity and biological profile.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have demonstrated that the compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, which is critical for preventing tumor growth.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest (G2/M phase) |
| HeLa (Cervical Cancer) | 10.0 | Inhibition of proliferation |
Antimicrobial Activity
This compound has also shown promising antimicrobial properties against a range of pathogens. Studies indicate its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The biological activity of this compound is attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to cell death.
- Inhibition of Key Enzymes : It has been suggested that this compound may inhibit certain enzymes involved in cancer cell metabolism, further contributing to its anticancer effects.
- DNA Interaction : Preliminary studies indicate potential interactions with DNA, disrupting replication and transcription processes.
Case Studies
A notable case study involved the administration of this compound in a murine model of breast cancer. The results demonstrated a significant reduction in tumor size compared to control groups, alongside a marked increase in apoptotic cell markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
